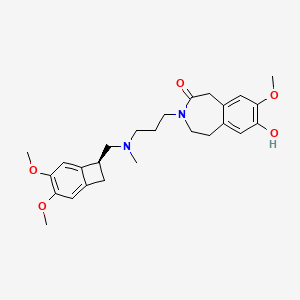
7-Desmetilibradina
Descripción general
Descripción
7-Demethyl Ivabradine: is a derivative of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina pectoris and heart failure. Ivabradine works by selectively inhibiting the “funny” current (If) in the sinoatrial node, thereby reducing the heart rate without affecting myocardial contractility or vascular tone . 7-Demethyl Ivabradine is an important metabolite of Ivabradine and is often used in analytical and pharmacokinetic studies to understand the drug’s behavior in the body .
Aplicaciones Científicas De Investigación
Chemistry: 7-Demethyl Ivabradine is used as a reference standard in analytical chemistry to ensure the quality and safety of pharmaceutical products. It is also employed in the development and validation of analytical methods .
Biology: In biological research, 7-Demethyl Ivabradine is used to study the pharmacokinetics and metabolism of Ivabradine. It helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
Medicine: In medical research, 7-Demethyl Ivabradine is used to investigate the therapeutic effects and potential side effects of Ivabradine. It is also used in clinical trials to evaluate the efficacy and safety of the drug in different patient populations .
Industry: In the pharmaceutical industry, 7-Demethyl Ivabradine is used in the formulation and quality control of Ivabradine-based medications. It ensures that the final product meets the required standards for safety and efficacy .
Mecanismo De Acción
Target of Action
7-Demethyl Ivabradine, also known as O-Desmethyl Ivabradine, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The sinoatrial node is unique in that its cells have an innate ability to generate a cyclical change in their resting membrane potential, which drives it toward the threshold needed for spontaneous depolarization .
Mode of Action
7-Demethyl Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This results in a lower heart rate and thus more blood to flow to the myocardium . It operates by a mechanism different from that of beta blockers and calcium channel blockers, two commonly prescribed antianginal classes of cardiac drugs .
Biochemical Pathways
The action of 7-Demethyl Ivabradine affects several biochemical pathways. It has been shown to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Additionally, it has been found to have cardioprotective effects against myocardial infarction, mediated by reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway .
Result of Action
The primary result of 7-Demethyl Ivabradine’s action is a reduction in heart rate . This leads to more blood flow to the myocardium, reducing the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .
Direcciones Futuras
Ivabradine, the parent compound of 7-Demethyl Ivabradine, has demonstrated efficacy in the treatment of chronic stable angina pectoris (CSAP) and myocardial ischemia . Further studies are needed to determine if 7-Demethyl Ivabradine shares these therapeutic properties and to explore potential new applications .
Análisis Bioquímico
Biochemical Properties
7-Demethyl Ivabradine interacts with various enzymes and proteins. It is a derivative of Ivabradine, which is known to inhibit the funny current (If) responsible for determining heart rate in the sinoatrial node . This interaction with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel results in a reduction in heart rate .
Cellular Effects
7-Demethyl Ivabradine has significant effects on various types of cells and cellular processes. As a derivative of Ivabradine, it is associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function .
Molecular Mechanism
The molecular mechanism of 7-Demethyl Ivabradine involves its interaction with the HCN channel. Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement which leads to slowing of the heart rate through reduction in the slope of the depolarization phase of the action potential .
Temporal Effects in Laboratory Settings
The effects of 7-Demethyl Ivabradine change over time in laboratory settings. Ivabradine, from which 7-Demethyl Ivabradine is derived, has been shown to have a positive impact on left ventricular volumes and ejection fraction over time . It also has a favorable effect on left ventricular remodeling in animal models by decreasing cardiomyocyte hypertrophy and interstitial fibrosis .
Dosage Effects in Animal Models
The effects of 7-Demethyl Ivabradine vary with different dosages in animal models. Ivabradine has been shown to improve left ventricular reverse remodeling, quality of life, and exercise capacity in heart failure patients with reduced ejection fraction .
Metabolic Pathways
7-Demethyl Ivabradine is involved in various metabolic pathways. Ivabradine, from which 7-Demethyl Ivabradine is derived, has been shown to prevent the progression from coxsackievirus-induced myocarditis to dilated cardiomyopathy through inhibition of the p38 MAPK pathway, downregulation of inflammatory responses, and reduction of collagen expression .
Transport and Distribution
Ivabradine, from which 7-Demethyl Ivabradine is derived, is known to be transported and distributed within cells via its interaction with the HCN channel .
Subcellular Localization
Ivabradine, from which 7-Demethyl Ivabradine is derived, is known to localize in the sinoatrial node where it interacts with the HCN channel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Demethyl Ivabradine typically involves the demethylation of Ivabradine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of 7-Demethyl Ivabradine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through chromatography, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Demethyl Ivabradine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or substituted amines.
Comparación Con Compuestos Similares
Ivabradine: The parent compound, used for heart rate reduction.
Metoprolol: A beta-blocker used for treating high blood pressure and angina.
Amlodipine: A calcium channel blocker used for treating high blood pressure and angina.
Uniqueness: 7-Demethyl Ivabradine is unique in its selective inhibition of the If current, which allows for heart rate reduction without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This makes it a valuable compound for patients who cannot tolerate these other medications .
Propiedades
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMUBWFMPCQUGQ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747566 | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304462-60-0 | |
| Record name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304462-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Demethyl ivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEMETHYL IVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


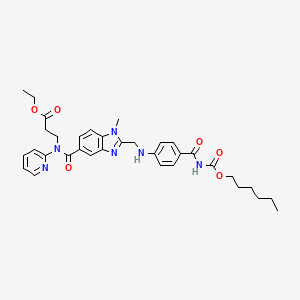


![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
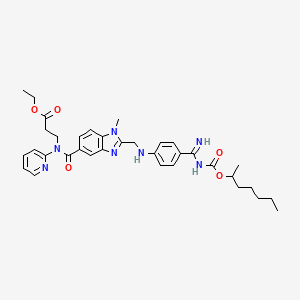
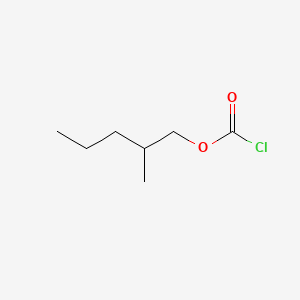

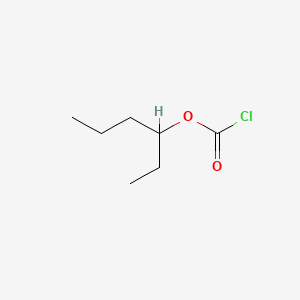
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
